Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

Descripción general

Descripción

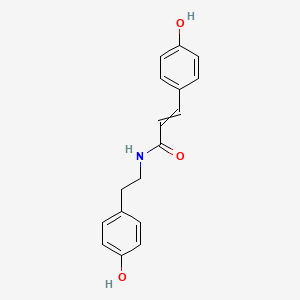

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, also known by its IUPAC name 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, is a derivative of cinnamic acid. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method includes the following steps:

Acetylation: Protecting the hydroxyl groups by acetylation.

Chlorination: Converting the carboxylic acid group to an acid chloride using reagents like thionyl chloride.

Amidation: Reacting the acid chloride with p-hydroxyphenethylamine to form the amide bond.

Deacetylation: Removing the acetyl protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for cinnamamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones.

Reduction: Reduction of the double bond or the amide group.

Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of saturated amides or alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, an amide of cinnamic acid with a molecular formula of C17H17NO3 and a molecular weight of approximately 283.32 g/mol, is found in Ophiopogon japonicus and Piper kadsura, which suggests its presence in medicinal plants and potential therapeutic uses. It has a hydroxycinnamic acid backbone and hydroxyl groups that enhance its biological activity.

Scientific Applications

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, and its derivatives have a range of scientific applications spanning pharmacology, chemical engineering, biochemistry, botany, and organic chemistry.

Anti-inflammatory and Analgesic Activity

Some cinnamamide derivatives exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain relief and inflammation reduction.

Anticancer Agents

Certain cinnamamides, such as N-benzyl-p-coumaramide (5a), have shown potential as anticancer agents. In one study, N-benzyl-p-coumaramide (5a) showed potential as an anticancer agent with an IC50 of 16.15 µg/mL. However, N-benzylcaffeamide (5b) and N-benzylferulamide (5c) showed no or low anticancer activity, with IC50 values of 674.38 and 179.56 µg/mL, respectively.

α-Glucosidase Inhibitory Activity

Cinnamamides have been synthesized and studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound has been reported as a chemical constituent of the edible mushroom Volvaria volvacea and fruiting bodies of Grifola frondosa as an α-glucosidase .

Enhancement of Doxorubicin Effects

Cinnamamide derivatives with a 4-hydroxypiperidine moiety can enhance the effect of doxorubicin (DOX) on cancer cells while protecting cardiomyocytes against drug-induced cardiotoxicity . In one study, two synthetic cinnamic acid derivatives, 1a (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1 and 1b (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, were evaluated for their potential application as adjuvant therapy with doxorubicin . The results suggested that 1a and 1b are promising candidates for DOX adjuvant therapy that may simultaneously chemosensitize cancer cells and alleviate cardiotoxicity .

Antimicrobial activity

Various 5-oxo-imidazolines derivatives of Cinnamic acid were prepared and evaluated for their in vitro antimicrobial activity against various .

Other potential applications

Cinnamamide derivatives have been explored for various other applications:

- Cancer Therapy Chlorophenols have demonstrated potential in medical applications, particularly in cancer therapy. The cytotoxic activity of certain metal complexes against colorectal carcinoma cells highlights the possibility of using chlorophenol derivatives as anti-tumor agents.

- Treatment of Alzheimer's Disease The inhibition of AChE by 4-CP suggests potential applications in treating diseases where AChE activity is dysregulated, such as Alzheimer's disease.

- Treatment of liver problems, anemia, hemorrhoids, and kidney stones P. hyrcanicum is an endemic plant growing in northern areas of Iran and is known as Gheq-buqun in the Turkmen Sahra region, where its decoction has been used for the treatment of liver problems, anemia, hemorrhoids, and kidney stones .

Mecanismo De Acción

The mechanism of action of cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, involves its interaction with cellular components:

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits biofilm formation.

Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of histone deacetylases (HDACs) and induction of autophagy

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-p-coumaramide

- N-benzylcaffeamide

- N-benzylferulamide

Comparison

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, is unique due to its dual hydroxyl groups on both phenyl rings, which enhance its biological activity compared to other cinnamamide derivatives. This structural feature allows for stronger interactions with biological targets, making it more effective in antimicrobial and anticancer applications .

Actividad Biológica

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, is an organic compound derived from cinnamic acid, characterized by its complex structure that includes hydroxy groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C17H17NO3

- Molecular Weight : 283.32 g/mol

- Structural Features : The compound features a hydroxycinnamic acid backbone with hydroxyl groups that enhance its biological activity.

Biological Activities

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- exhibits several notable biological activities:

-

Anticancer Activity :

- Some derivatives of cinnamamides have shown potential as anticancer agents. For instance, N-benzyl-p-coumaramide demonstrated an IC50 value of 16.15 µg/mL, indicating significant cytotoxicity against cancer cells, while other derivatives exhibited weaker activity with higher IC50 values.

- Anti-inflammatory Effects :

-

α-Glucosidase Inhibition :

- Cinnamamides have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.

Synthesis of Cinnamamide Derivatives

The synthesis of cinnamamide derivatives has been explored using various methods:

- Enzymatic Synthesis :

-

Chemical Synthesis :

- Traditional chemical synthesis methods involve multiple steps including acetylation, chlorination, amidation, and deacetylation from starting materials like p-coumaric acid and phenylethylamine.

Case Studies and Research Findings

Several studies have reported on the biological efficacy of cinnamamide derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| N-benzyl-p-coumaramide | Anticancer | 16.15 µg/mL | |

| Cinnamamide derivatives | Anti-inflammatory | IL-1α inhibition at 107 µM | |

| Various cinnamamides | α-Glucosidase inhibition | Not specified |

Notable Research Findings

- Anticancer Potential :

- Anti-inflammatory Mechanisms :

-

Diabetes Management :

- The ability to inhibit α-glucosidase suggests that these compounds might play a role in controlling blood sugar levels, offering a dual benefit for metabolic health.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUTQNKCXHALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942534 | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20375-37-5 | |

| Record name | Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.